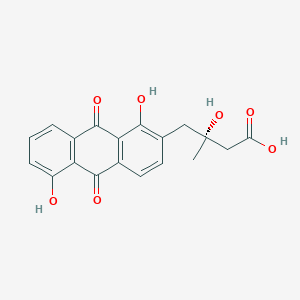

Fridamycin E

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16O7 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

(3R)-4-(1,5-dihydroxy-9,10-dioxoanthracen-2-yl)-3-hydroxy-3-methylbutanoic acid |

InChI |

InChI=1S/C19H16O7/c1-19(26,8-13(21)22)7-9-5-6-11-15(16(9)23)18(25)10-3-2-4-12(20)14(10)17(11)24/h2-6,20,23,26H,7-8H2,1H3,(H,21,22)/t19-/m1/s1 |

InChI Key |

MVEDBMGRQONWSQ-LJQANCHMSA-N |

SMILES |

CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |

Isomeric SMILES |

C[C@@](CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |

Canonical SMILES |

CC(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3O)O)(CC(=O)O)O |

Synonyms |

fridamycin E |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Fridamycin E

Total Synthesis Approaches to (R)- and (S)-Fridamycin E

The total synthesis of both the naturally occurring (R)-enantiomer and the unnatural (S)-enantiomer of Fridamycin E has been a subject of extensive research. These endeavors have led to the development of elegant and efficient synthetic routes, enabling access to these stereochemically distinct molecules for further biological evaluation.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of this compound, which allows for the selective production of a single enantiomer, is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry. Key strategies in this domain have focused on establishing the chiral center with high enantiomeric excess (ee).

A pivotal transformation in the asymmetric synthesis of this compound is the Sharpless asymmetric dihydroxylation. nih.gov This powerful method is employed to introduce chirality by converting a prochiral alkene into a chiral diol with high enantioselectivity. nih.gov The choice of the chiral ligand in the Sharpless dihydroxylation dictates the absolute stereochemistry of the resulting diol, thus enabling a stereodivergent approach to both (R)- and (S)-Fridamycin E. nih.gov For instance, the use of (DHQ)₂DPP as the ligand leads to the formation of the (R)-diol, a key intermediate for the synthesis of the natural (R)-Fridamycin E, with an enantiomeric excess of 88%. nih.gov Conversely, employing the pseudoenantiomeric ligand (DHQD)₂DPP affords the (S)-diol with 90% ee, which serves as the precursor to the unnatural (S)-Fridamycin E. nih.gov

The Sharpless dihydroxylation step is typically performed on an alkene intermediate, which is synthesized from commercially available anthrarufin through a sequence of reactions including monomethallylation and a Claisen rearrangement. nih.govnih.gov The resulting diol is then further elaborated to construct the complete carbon skeleton of this compound.

Another critical step in several asymmetric syntheses of this compound is the cobalt-catalyzed carbonylation of an epoxide to form a β-lactone intermediate. nih.govnih.gov This reaction is highly efficient and demonstrates excellent functional group compatibility. nih.gov The epoxide precursor is typically generated from the chiral diol obtained via the Sharpless dihydroxylation. The β-lactone then serves as a versatile intermediate that can be readily hydrolyzed to furnish the β-hydroxy carboxylic acid side chain characteristic of this compound. nih.gov The use of a bimetallic catalyst system is often employed to facilitate this transformation under relatively mild conditions.

Synthesis of Racemic this compound

While asymmetric synthesis provides access to enantiomerically pure compounds, the synthesis of racemic this compound, a mixture of both (R)- and (S)-enantiomers, has also been explored. One approach to racemic this compound involves a titanium-mediated aldol-like addition of a (-)-menthyl acetate (B1210297) enolate to a ketone intermediate. researchgate.net Although this method utilizes a chiral auxiliary, the focus of such a synthesis is often on the construction of the carbon skeleton without the immediate need for enantioselective control, which can sometimes simplify the synthetic route. The synthesis was accomplished in six steps starting from the anthrarufin mono(chloroallyl) ether. researchgate.net

Semi-synthetic and Derivatization Efforts for Structural Diversification

This compound serves as a valuable scaffold for the generation of novel analogs with potentially improved or altered biological activities. As the aglycone precursor to more complex angucycline antibiotics, its structural modification is a key strategy for exploring the chemical space around this natural product. nih.gov

While extensive research has been dedicated to the total synthesis of this compound, detailed reports specifically focusing on its semi-synthesis and derivatization for broad structural diversification are limited in the publicly available scientific literature. However, the synthetic routes developed for the total synthesis of this compound provide access to various intermediates that could potentially be intercepted for derivatization. For example, the carboxylic acid and hydroxyl groups of the side chain, as well as the phenolic hydroxyl groups on the anthraquinone (B42736) core, represent potential sites for chemical modification. Such modifications could include esterification, etherification, and amidation to probe the structure-activity relationships of this important natural product. The synthesis of glycosylated derivatives, mimicking the more complex members of the angucycline family, is a particularly relevant area for future derivatization efforts. nih.gov

Modifications at the Anthraquinone Core

The anthraquinone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. nih.gov Chemical modifications of this core in this compound analogues can significantly influence their physicochemical properties and biological activities. While specific derivatization of the this compound anthraquinone core is not extensively documented in publicly available research, general strategies for functionalizing anthraquinones can be applied to generate novel this compound analogues.

One common approach involves electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, on the aromatic rings of the anthraquinone nucleus. However, the deactivating effect of the quinone carbonyl groups can make these reactions challenging. nih.gov A more versatile strategy involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. nih.gov These reactions typically require the prior introduction of a halide or triflate group onto the anthraquinone core.

Another strategy for modifying the anthraquinone core is through nucleophilic substitution reactions. For instance, the hydroxyl groups present on the anthraquinone moiety of this compound can be alkylated, acylated, or converted to other functional groups. nih.gov Furthermore, the quinone functionality itself can be a target for modification. Reduction of the quinone to a hydroquinone (B1673460) allows for different reactivity patterns and the introduction of various substituents.

The table below summarizes some potential modifications that could be applied to the anthraquinone core of this compound based on established anthraquinone chemistry.

| Modification Type | Reagents and Conditions | Potential Functional Groups Introduced |

| Alkylation of Phenolic Hydroxyls | Alkyl halides, base (e.g., K₂CO₃) | Alkoxy groups of varying chain lengths |

| Acylation of Phenolic Hydroxyls | Acyl chlorides or anhydrides, base | Ester groups |

| Nitration | HNO₃/H₂SO₄ | Nitro groups (can be further reduced to amines) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Bromo or Chloro substituents |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl or heteroaryl groups |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, vinyl, or aryl groups |

These modifications can lead to the generation of a library of this compound analogues with diverse functionalities, which can then be screened for improved biological properties.

Strategies for C-Glycosylation and O-Glycosylation for Related Analogues

This compound serves as the biosynthetic precursor to more complex angucycline antibiotics that are glycosylated. nih.gov The attachment of sugar moieties can significantly impact the biological activity of these compounds. nih.gov Therefore, the development of efficient glycosylation strategies is crucial for the synthesis of this compound analogues with enhanced therapeutic potential. Both C-glycosylation and O-glycosylation methods are relevant for the derivatization of this compound and its analogues.

C-Glycosylation Strategies:

The formation of a carbon-carbon bond between the anomeric center of a sugar and an aromatic ring is a challenging synthetic transformation. Several methods have been developed for the C-glycosylation of aryl compounds, which are applicable to the synthesis of this compound analogues.

One prominent strategy involves the use of palladium-catalyzed cross-coupling reactions . For instance, the palladium-catalyzed C-H glycosylation allows for the direct coupling of a glycosyl donor with an aromatic C-H bond. researchgate.netresearchgate.net This approach offers a highly efficient and stereoselective route to C-aryl glycosides. researchgate.netresearchgate.net Another palladium-catalyzed method involves the coupling of a glycosyl donor with an organometallic aryl species. nih.gov

Key Palladium-Catalyzed C-Glycosylation Approaches

| Method | Description | Key Features |

|---|---|---|

| C-H Glycosylation | Direct coupling of a glycosyl donor with an aromatic C-H bond, often using a directing group. researchgate.netresearchgate.net | High efficiency, excellent stereocontrol, applicable to a wide range of substrates. researchgate.netresearchgate.net |

| Cross-Coupling with Organometallic Reagents | Coupling of a glycosyl halide or triflate with an arylstannane (Stille), arylboronic acid (Suzuki), or arylzinc (Negishi) reagent. nih.gov | Versatile, allows for the introduction of various aryl groups. nih.gov |

O-Glycosylation Strategies:

O-glycosylation involves the formation of a glycosidic bond between the anomeric carbon of a sugar and a hydroxyl group on the aglycone. In the context of this compound analogues, the phenolic hydroxyl groups on the anthraquinone core and the hydroxyl group of the side chain are potential sites for O-glycosylation.

Enzymatic glycosylation offers a powerful and highly selective method for the synthesis of O-glycosides. mdpi.com Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule with high regio- and stereoselectivity. mdpi.com The use of engineered or promiscuous GTs can allow for the glycosylation of unnatural aglycones, including derivatives of this compound. researchgate.net

Chemical methods for O-glycosylation are also widely used and typically involve the activation of the anomeric center of a glycosyl donor, followed by reaction with an alcohol. Common glycosyl donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The stereochemical outcome of the glycosylation reaction can often be controlled by the choice of solvent, temperature, and protecting groups on the sugar.

Comparison of O-Glycosylation Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Enzymatic Glycosylation | High regio- and stereoselectivity; mild reaction conditions. mdpi.com | Substrate specificity of enzymes can be a limitation; enzyme availability and cost. mdpi.com |

| Chemical Glycosylation | Broad substrate scope; access to a wide variety of glycosidic linkages. | Often requires extensive use of protecting groups; stereocontrol can be challenging. |

The application of these C- and O-glycosylation strategies to this compound and its chemically modified analogues provides a powerful platform for the generation of a diverse library of novel angucycline compounds for biological evaluation.

Biological Activities and Mechanistic Studies of Fridamycin E and Its Analogues

Investigations into Antibacterial Activity

Fridamycin E belongs to a class of compounds known for their antimicrobial properties. Research has delved into its effectiveness against various bacterial strains, revealing a spectrum of activity that distinguishes between Gram-negative and Gram-positive organisms.

Efficacy against Gram-Negative Model Organisms (e.g., Escherichia coli wild-type and imp strains)

Studies on the antibacterial effects of this compound against Gram-negative bacteria such as Escherichia coli have shown limited efficacy against wild-type strains. The outer membrane of Gram-negative bacteria typically presents a formidable barrier to many antibiotics. However, investigations using hyperpermeable strains (imp strains), which have compromised outer membranes, indicate that these strains can be more susceptible to certain antimicrobial agents. While specific data on this compound's activity against E. coli imp strains is not detailed in the provided context, the general principle suggests that bypassing the outer membrane's protective layer could enhance the compound's inhibitory effects.

Efficacy against Gram-Positive Model Organisms (e.g., Bacillus subtilis)

In contrast to its activity against Gram-negative bacteria, this compound and its analogues have demonstrated notable efficacy against Gram-positive bacteria. Organisms like Bacillus subtilis are generally more susceptible to this class of compounds. The absence of an outer membrane in Gram-positive bacteria allows for more direct interaction between the antibiotic and its cellular targets, which may include the cell wall, cell membrane, or intracellular processes. Several compounds produced by Bacillus subtilis itself have been shown to possess broad-spectrum antimicrobial activity, highlighting the complex chemical interactions within microbial communities nih.gove-repository.org.

Antidiabetic Activity Studies of Fridamycin A (an Analogue)

Recent research has uncovered promising antidiabetic properties of Fridamycin A, a close structural analogue of this compound. These studies, primarily conducted using 3T3-L1 adipocytes (fat cells), have elucidated a mechanism of action that is distinct from many existing antidiabetic drugs.

Stimulation of Glucose Uptake in Adipocytes

A key finding is that Fridamycin A stimulates the uptake of glucose into differentiated 3T3-L1 adipocytes. nih.gov This action is crucial for maintaining glucose homeostasis. In studies, mature 3T3-L1 adipocytes treated with Fridamycin A showed a significant increase in glucose absorption. researchgate.netresearchgate.net This effect suggests that Fridamycin A could help lower blood glucose levels by enhancing its removal from the bloodstream into fat cells. nih.gov

Interactive Data Table: Effect of Fridamycin A on Glucose Uptake

| Treatment Group | Concentration | Outcome | Reference |

| Control | 0.05% DMSO | Baseline glucose uptake | researchgate.net |

| Fridamycin A | 10 µM | Increased glucose uptake | nih.govresearchgate.net |

| Rosiglitazone | 2 µM | Increased glucose uptake | researchgate.net |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The mechanism behind Fridamycin A's effect on glucose uptake involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes like glucose uptake to generate ATP. nih.gov Research has shown that treating both preadipocytes and mature 3T3-L1 adipocytes with Fridamycin A leads to a significant increase in the phosphorylation of AMPK. nih.gov This activation of the AMPK pathway is a key step that initiates the downstream effects leading to enhanced glucose absorption by the cells. nih.govresearchgate.net

Exploration of PPARγ-Independent Mechanisms

Notably, the antidiabetic action of Fridamycin A appears to be independent of the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov PPARγ is the target for the thiazolidinedione (TZD) class of antidiabetic drugs, such as rosiglitazone. nih.gov While effective, TZD action on PPARγ is associated with side effects like adipogenesis (the formation of new fat cells). nih.gov

Studies have demonstrated that unlike rosiglitazone, Fridamycin A stimulates glucose uptake without inducing adipocyte differentiation. nih.govresearchgate.net This suggests that Fridamycin A acts as an insulin (B600854) sensitizer (B1316253) through a PPARγ-independent pathway. nih.gov This distinction is significant as it indicates that Fridamycin A could offer a therapeutic advantage by avoiding the weight gain associated with PPARγ-activating drugs. nih.govresearchgate.net

Interactive Data Table: Mechanistic Comparison of Fridamycin A and Rosiglitazone

| Feature | Fridamycin A | Rosiglitazone (a TZD) | Reference |

| Primary Target | AMPK Signaling Pathway | PPARγ | nih.gov |

| Effect on Glucose Uptake | Stimulates | Stimulates | nih.govresearchgate.net |

| Effect on Adipogenesis | No significant effect | Induces | nih.gov |

| Mechanism | PPARγ-independent | PPARγ-dependent | nih.govnih.gov |

Antiparasitic Activity Investigations of Fridamycin H (an Analogue)

While specific studies detailing the antiparasitic activity of Fridamycin H are not extensively available in the reviewed literature, the broader class of angucyclinone antibiotics, to which Fridamycin H belongs, has been investigated for such properties. Research into analogous compounds provides insight into the potential antiparasitic effects of this chemical family.

Growth Inhibitory Activity towards Trypanosoma brucei

Direct experimental data on the growth inhibitory activity of Fridamycin H against Trypanosoma brucei, the causative agent of African trypanosomiasis, is not specified in the available scientific literature. However, the potential for antiparasitic action within the angucyclinone class is recognized. Various natural products, including those from microbial sources like Streptomyces, are actively screened for their trypanocidal effects. For instance, other complex molecules isolated from microorganisms have demonstrated significant in vitro activity against T. brucei, with IC50 values in the low microgram per milliliter range. This suggests that compounds with complex aromatic structures, such as angucyclinones, represent a promising area for the discovery of new antiparasitic agents.

Phytotoxic Effects of this compound

The investigation into the phytotoxic effects of this compound, particularly its impact on plant development, provides insights into its broader biological activity profile beyond its antimicrobial properties.

Inhibition of Potato Microtuber Sprouting in vitro

Specific studies detailing the direct application of this compound to potato microtubers (Solanum tuberosum) and its effect on sprouting are not prominently documented in the reviewed scientific literature. However, the general phytotoxicity of antibiotics and secondary metabolites from Streptomyces is a known phenomenon nih.govd-nb.info. These compounds can interfere with various plant physiological processes, including germination and growth nih.gov. The potential for this compound to inhibit potato microtuber sprouting would be consistent with the known phytotoxic activities of other microbial secondary metabolites, which can disrupt cellular processes essential for plant growth and development. Further research would be necessary to quantify the specific inhibitory concentration of this compound on potato microtuber sprouting and to understand its mechanism of action in plant tissues.

Neuroprotective Potential within the Angucyclinone Class

The angucyclinone class of compounds, which includes this compound, has garnered interest for its potential neuroprotective activities. This interest stems from the diverse biological effects observed in various members of this family, including interactions with neuronal signaling pathways.

Observed Glutaminergic Activity in Neuronal Cells (associated with compounds found alongside this compound)

A notable finding within the angucyclinone class is the potent glutaminergic activity exhibited by gephyromycin (B1244567) A, a compound isolated from Streptomyces griseus nih.gov. Gephyromycin A has been shown to possess powerful activity towards neuronal cells, with an effective dosage comparable to that of DCG-IV, a well-known and potent glutamate (B1630785) agonist nih.gov. This is significant as the glutamatergic system is a major excitatory neurotransmitter system in the central nervous system and is crucial for synaptic plasticity, learning, and memory.

Given that this compound is also an angucyclinone derived from Streptomyces and that different angucyclinone derivatives are often co-produced by the same microbial strains, the observation of glutaminergic activity in a closely related compound suggests a potential area of investigation for this compound and its analogues. The modulation of glutamate receptors is a key strategy in the research of neuroprotective agents.

Advanced Analytical and Spectroscopic Methodologies in Fridamycin E Research

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatography is an indispensable tool in natural product research, enabling the separation of complex mixtures into individual components. For Fridamycin E, which is typically isolated from fermentation broths of microorganisms like Streptomyces parvulus, chromatographic methods are crucial for obtaining the pure compound required for structural analysis and biological assays. adipogen.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net In the study of this compound and related compounds, LC/MS is utilized for the rapid analysis of crude extracts to identify known compounds and discover new ones. nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) coupled with LC can provide the accurate mass of the parent ion, which is critical for determining the molecular formula. researchgate.net

The process involves injecting the sample mixture onto an LC column (often a reversed-phase C18 column), where compounds are separated based on their polarity. The eluent from the column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the components as they elute from the column. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification and purity assessment of this compound. Following initial isolation and separation by other chromatographic techniques, analytical HPLC is used to determine the purity of the sample. Commercial sources of this compound often state a purity of ≥98%, which is typically determined by HPLC analysis. adipogen.com

In a typical HPLC setup for this compound analysis, a reversed-phase column is used with a mobile phase consisting of a mixture of aqueous acid (like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as the anthraquinone (B42736) core of this compound possesses a strong chromophore that absorbs light in the UV-visible region. The retention time and the peak area are used to identify and quantify the compound, respectively.

Spectroscopic Methods for Comprehensive Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic methods are employed to elucidate its intricate molecular structure. These techniques probe the molecule with various forms of electromagnetic radiation to reveal information about its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the structure of organic molecules like this compound. adipogen.com It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals. researchgate.net

1D NMR (¹ H NMR and ¹³ C NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments provide crucial connectivity information.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons (H-H correlations).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlates directly bonded carbon atoms with their attached protons (¹J_CH_ correlations).

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range couplings between protons and carbons (typically 2-3 bonds away; ²J_CH_ and ³J_CH_ correlations), which is essential for connecting different fragments of the molecule and establishing the positions of quaternary carbons and functional groups.

The collective data from these experiments allow researchers to piece together the complete structure of this compound. Spectroscopic data for synthetic this compound has been shown to be in good agreement with the data reported for the natural product. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Specific chemical shift values and coupling constants can vary slightly depending on the solvent and instrument frequency. The following is a representative compilation based on reported data for this compound and its precursors.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

| 1 | 161.5 | - |

| 2 | 115.6 | 7.24 (s) |

| 3 | 136.4 | - |

| 4 | 118.0 | 7.65 (d, J=8.4) |

| 4a | 133.2 | - |

| 5 | 161.0 | - |

| 5a | 114.5 | - |

| 6 | 188.5 | - |

| 7 | 119.5 | 7.30 (d, J=8.4) |

| 8 | 137.0 | 7.75 (t, J=8.0) |

| 9 | 124.5 | 7.65 (d, J=7.5) |

| 10 | 182.0 | - |

| 10a | 116.0 | - |

| 11 | 132.0 | - |

| 11a | 120.0 | - |

| 12 | 134.0 | - |

| 1' | 35.5 | 3.05 (m) |

| 2' | 45.0 | 2.50 (m) |

| 3' | 72.0 | - |

| 4' | 29.8 | 1.37 (s) |

| COOH | 178.0 | - |

Data compiled from analogous structures and synthetic reports. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible parts of the electromagnetic spectrum. acs.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. This compound has an extended conjugated system within its anthraquinone core, making it an ideal candidate for UV-Vis analysis. nih.gov The spectrum provides a characteristic fingerprint with specific wavelengths of maximum absorbance (λmax). These λmax values are indicative of the electronic transitions within the conjugated π-system and can be compared to literature data for similar compounds to aid in structural confirmation. researchgate.net For the related Fridamycin A, absorption maxima are observed at 230, and 259 nm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine its elemental composition with high accuracy. adipogen.comresearchgate.net The technique provides an exact mass of the molecular ion (e.g., [M-H]⁻ or [M+Na]⁺), from which the unique molecular formula (C₁₉H₁₆O₇ for this compound) can be deduced. adipogen.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this method, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule, corroborating the findings from NMR spectroscopy. nih.gov

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a critical chiroptical property utilized to characterize chiral molecules, such as this compound, by measuring their ability to rotate the plane of plane-polarized light. This physical constant is instrumental in the assignment of the absolute stereochemistry of a molecule. The direction and magnitude of the rotation are unique to a specific enantiomer under defined experimental conditions, including solvent, concentration, temperature, and the wavelength of the light source.

In the context of this compound research, optical rotation measurements have been pivotal in confirming the absolute configuration of its stereocenter. The natural enantiomer of this compound has been determined to be the (R)-enantiomer. This assignment is corroborated by comparing the optical rotation of synthetically produced this compound with that of the natural product.

A de novo asymmetric synthesis of (R)-Fridamycin E yielded a product with a specific rotation value in good agreement with previously reported data for the natural compound. nih.gov This concordance provides strong evidence for the successful synthesis of the correct enantiomer and confirms the (R) configuration as the naturally occurring form. The specific rotation for the synthesized (S)-enantiomer would be expected to have the same magnitude but the opposite sign.

Detailed research findings from synthetic efforts have provided the following specific rotation data for (R)-Fridamycin E:

| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent |

| Synthetic (R)-Fridamycin E | +8.3° | 21 | D-line (589) | 1.0 | Dioxane |

| Natural this compound (literature value) | +8.9° | 27 | D-line (589) | Not Specified | Not Specified |

The positive sign (+) of the optical rotation indicates that (R)-Fridamycin E is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. This experimental data is a cornerstone in the stereochemical assignment of this compound, complementing other spectroscopic and analytical techniques to provide a complete and unambiguous three-dimensional structural elucidation.

Future Research Directions and Potential Applications

Exploration of Novel Biosynthetic Mutants for Enhanced Production or Diversified Analogues

The manipulation of biosynthetic pathways in producing organisms offers a powerful strategy for both increasing the yield of Fridamycin E and generating novel, structurally diverse analogues. Angucyclines are aromatic polyketides synthesized by Type II polyketide synthase (PKS) systems in actinomycetes. nih.gov Genetic engineering of these pathways can lead to the production of new compounds with potentially improved or novel biological activities.

A key approach involves the creation of gene deletion mutants. For instance, this compound itself was isolated from a mutant strain of Streptomyces parvulus. Research has demonstrated that targeted inactivation of genes responsible for subsequent tailoring steps, such as glycosylation, can halt the biosynthetic process at the aglycone stage, leading to the accumulation of compounds like this compound. This strategy not only enhances the production of the core molecule but also confirms its role as a biosynthetic precursor. nih.gov

Furthermore, combinatorial biosynthesis, which involves expressing genes from different pathways in a heterologous host, can generate a wider array of analogues. acs.org The promiscuity of some tailoring enzymes allows them to act on non-native substrates, creating derivatives that are not produced naturally. acs.org Another promising technique is precursor-directed biosynthesis, where synthetic analogues of natural biosynthetic intermediates are fed to the culture, which may then be incorporated by the enzymatic machinery to produce novel derivatives. figshare.com

| Mutant Strain | Compound Produced | Modification from this compound |

|---|---|---|

| ΔgcnG3 | This compound | Aglycone core (reference) |

| ΔgcnG2 | Grincamycin V | C-glycosylated derivative |

| ΔgcnG1 | Fridamycin D | C-glycosylated derivative |

| ΔgcnG1G2 | Fridamycin A | C-glycosylated derivative |

This table illustrates how targeted gene deletions in the producing organism can lead to the accumulation of different fridamycin analogues, highlighting the modularity of the biosynthetic pathway.

Detailed Elucidation of Molecular Mechanisms of Action for Diverse Biological Activities

This compound has been noted for its antibacterial activity. nih.gov Specifically, the natural (R)-enantiomer has shown significant inhibitory action against a Gram-positive-like E. coli strain with a minimal inhibitory concentration (MIC) of 8 μM. nih.gov However, the precise molecular mechanism behind this antibacterial effect is a critical area for future investigation. Understanding how this compound interacts with bacterial cells, its specific molecular targets, and the downstream effects that lead to growth inhibition or cell death is essential for its development as a potential therapeutic lead. claremont.edu

In contrast, the mechanism of a related compound, Fridamycin A, has been explored for a different biological activity. Studies have shown that Fridamycin A stimulates glucose uptake in 3T3-L1 adipocytes by activating the AMP-activated protein kinase (AMPK) signaling pathway, suggesting potential antidiabetic applications. nih.govnih.govresearchgate.net This action occurs without inducing adipogenesis, which is a beneficial trait. nih.govnih.govresearchgate.net While this provides insight into the bioactivity of the broader fridamycin family, it is crucial to determine if this compound shares this or other activities and to elucidate the specific mechanisms for each. Future research should focus on identifying the direct binding partners of this compound in bacterial cells to clarify its antibacterial mode of action. claremont.edu

Development of Chemoenzymatic Synthetic Routes for Complex Fridamycin Derivatives

While total chemical synthesis of this compound has been achieved, developing more complex derivatives presents significant challenges. nih.gov Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of enzymes, offers a promising path forward. researchgate.net This approach can overcome difficulties in stereoselectivity and regioselectivity that often complicate purely chemical syntheses of complex natural products. researchgate.net

This hybrid strategy could involve the chemical synthesis of a modified this compound precursor, which is then acted upon by tailoring enzymes, such as glycosyltransferases or oxygenases, to generate novel derivatives. acs.org The broad substrate tolerance of many tailoring enzymes makes this a feasible approach for creating libraries of new compounds based on the this compound scaffold. acs.org Such chemoenzymatic routes can be more efficient and environmentally friendly than multi-step chemical syntheses, paving the way for the scalable production of complex angucyclines for further biological evaluation. researchgate.net

Investigative Studies on the Ecological Role and Environmental Relevance of this compound Production by Microorganisms

The production of secondary metabolites like this compound by microorganisms is not a random occurrence; it is the result of evolutionary pressure, and these compounds often serve critical ecological functions. iiari.org The producing organism of the related Fridamycin A, Actinomadura sp. RB99, was isolated from a fungus-growing termite, suggesting a role in a complex symbiotic relationship. nih.govnih.gov

Actinomycetes associated with insects are known to produce antibiotics that serve as chemical defenses. mdpi.com These compounds can protect the insect host from pathogens or help manage the microbial environment, for instance, by protecting a fungal food source from competing microbes. mdpi.com Given this compound's antibacterial properties, it is plausible that it functions to inhibit the growth of pathogenic or competing bacteria within the termite colony, thereby protecting the host or its fungal gardens. mdpi.comresearchgate.net

Future research in this area, often termed "chemical ecology," would aim to understand the specific context of this compound production. This includes identifying the specific microbial species it targets in its natural environment and the conditions that trigger its biosynthesis. Such studies not only provide fascinating insights into microbial interactions but can also guide the discovery of new, potent bioactive compounds by mimicking natural environmental cues in the laboratory. iiari.org

Q & A

Q. What spectroscopic techniques are critical for structural elucidation of Fridamycin E?

this compound's structure is determined using multidimensional NMR spectroscopy , including ¹H NMR, ¹³C NMR, HSQC, COSY, and HMBC experiments. These methods resolve its aromatic, methyl, and functional groups (e.g., the free carboxyl group at δC 172.8 and quinone carbonyl carbons at δC 181.2 and 188.9). Molecular formulas are confirmed via HR-ESIMS , such as the sodium adduct [M+Na]⁺ at m/z 614.2036 (C₃₂H₃₃NO₁₀Na) .

Q. What are the key structural features and bioactivities of this compound?

this compound is an anthraquinone derivative with a carboxyl group (C-14), two quinone carbonyls (C-5, C-10), and stereochemical specificity at C-12 (natural (R)-isomer with α-OH/β-CH₃). It exhibits antibacterial activity against Gram-positive bacteria and phytotoxic effects , inhibiting potato microtuber sprouting (96% root growth reduction at 100 µg/mL) .

Q. How is this compound biosynthesized in microbial systems?

The biosynthesis pathway involves silent gene clusters in Streptomyces species. Activation of these clusters (e.g., via dual-reporter-guided mutant selection, dRGMS ) reveals novel Fridamycin analogs. While the full pathway remains understudied, gene cluster analysis suggests modular polyketide synthase (PKS) systems contribute to its core structure .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound's antibiotic and phytotoxic activities?

Context-dependent bioactivity is observed:

- Antibacterial effects are prominent at lower concentrations (e.g., MIC values for Gram-positive bacteria).

- Phytotoxicity manifests at higher concentrations (e.g., 100 µg/mL inhibits plant growth). Methodological approaches include:

- Comparative bioassays under varied conditions (e.g., bacterial vs. plant models).

- Genetic knockout studies to confirm phytotoxin production in Streptomyces turgidiscabies .

Q. What experimental strategies address challenges in studying this compound's stereochemical impact on bioactivity?

The C-12 stereochemistry (R vs. S configuration) significantly affects activity. The natural (R)-isomer (α-OH/β-CH₃) shows higher bioactivity, while the (S)-isomer (α-CH₃/β-OH) is less potent. Researchers use:

- Chiral chromatography to isolate enantiomers.

- Comparative bioassays (e.g., antimicrobial disk diffusion, phytotoxicity assays) to correlate structure-activity relationships .

Q. What methodologies elucidate the role of this compound in plant-pathogen interactions?

To confirm its role in plant disease (e.g., potato netted scab):

- Pathogenicity assays with This compound-nonproducing mutants of S. turgidiscabies (via gene disruption).

- LC-MS detection of this compound in infected plant tissues.

- Dose-response studies on plant growth inhibition (e.g., root/shoot length metrics at 1.2–3.6 µg/µL) .

Methodological Guidance

- Contradiction Analysis : When conflicting data arise (e.g., bioactivity discrepancies), employ cross-model validation (bacterial, plant, and mammalian assays) and meta-analyses of published datasets .

- Biosynthesis Studies : Combine genome mining with heterologous expression in model hosts (e.g., S. coelicolor) to decode cryptic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.